AMMONIUM HEXABROMOTELLURATE(IV) 99.99per cent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

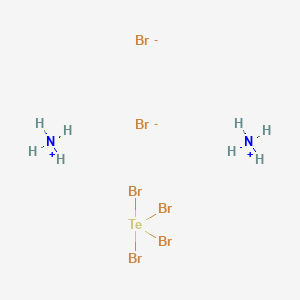

Ammonium hexabromotellurate(IV) 99.99% is a chemical compound with the formula (NH4)2TeBr6. It is a tellurium-based compound that is primarily used in research and industrial applications. The compound is known for its high purity, making it suitable for various scientific studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium hexabromotellurate(IV) can be synthesized through the reaction of tellurium tetrabromide (TeBr4) with ammonium bromide (NH4Br) in an aqueous solution. The reaction typically involves dissolving TeBr4 in water and then adding NH4Br to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ammonium hexabromotellurate(IV) as a precipitate.

Industrial Production Methods

In industrial settings, the production of ammonium hexabromotellurate(IV) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The compound is then purified through recrystallization or other purification techniques to achieve the desired 99.99% purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium hexabromotellurate(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.

Reduction: It can be reduced to lower oxidation state tellurium compounds.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are commonly used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or iodine (I2).

Major Products Formed

Oxidation: Higher oxidation state tellurium compounds, such as tellurium dioxide (TeO2).

Reduction: Lower oxidation state tellurium compounds, such as tellurium(II) bromide (TeBr2).

Substitution: Compounds with substituted halogens or functional groups, such as ammonium hexachlorotellurate(IV) ((NH4)2TeCl6).

Applications De Recherche Scientifique

Ammonium hexabromotellurate(IV) 99.99% is used in various scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

Industry: It is used in the production of high-purity tellurium compounds for electronic and optical applications.

Mécanisme D'action

The mechanism of action of ammonium hexabromotellurate(IV) involves its interaction with molecular targets and pathways in various chemical and biological systems. In chemical reactions, the compound acts as a source of tellurium and bromine, participating in oxidation, reduction, and substitution reactions. In biological systems, its mechanism of action is still under investigation, but it is believed to interact with cellular components and enzymes, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Ammonium hexabromotellurate(IV) can be compared with other similar compounds, such as:

Ammonium hexachlorotellurate(IV) ((NH4)2TeCl6): Similar in structure but contains chlorine instead of bromine.

Ammonium hexafluorotellurate(IV) ((NH4)2TeF6): Contains fluorine instead of bromine.

Ammonium hexaiodotellurate(IV) ((NH4)2TeI6): Contains iodine instead of bromine.

Uniqueness

The uniqueness of ammonium hexabromotellurate(IV) lies in its specific chemical properties and reactivity due to the presence of bromine atoms. These properties make it suitable for specific applications in research and industry where other halogenated tellurium compounds may not be as effective.

Activité Biologique

Ammonium hexabromotellurate(IV) (NH₄)₂[TeBr₆] is a compound of interest due to its unique structural properties and potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Ammonium hexabromotellurate(IV) consists of an ammonium cation and a hexabromotellurate(IV) anion. The tellurium atom is coordinated by six bromide ions, forming an octahedral geometry. The structural characteristics significantly influence its biological interactions.

Table 1: Structural Properties of Ammonium Hexabromotellurate(IV)

| Property | Value |

|---|---|

| Molecular Formula | (NH₄)₂[TeBr₆] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 18.577 Å, b = 9.150 Å, c = 13.536 Å |

| Coordination Geometry | Octahedral |

Biological Activity

The biological activity of ammonium hexabromotellurate(IV) has been explored in various studies, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that ammonium hexabromotellurate(IV) exhibits significant antimicrobial activity against a range of pathogens. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : A study conducted by demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cytotoxicity Studies

The cytotoxic effects of ammonium hexabromotellurate(IV) have also been evaluated using various cell lines.

- Research Findings : A cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner, with IC₅₀ values determined at approximately 30 µM for HeLa cells .

The biological activity of ammonium hexabromotellurate(IV) is attributed to its ability to form reactive bromine species upon dissolution, which can interact with cellular components leading to oxidative stress and subsequent cellular damage.

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Oxidative Stress | Generation of reactive oxygen species (ROS) |

| Membrane Disruption | Alteration of lipid bilayer integrity |

| Apoptosis Induction | Activation of caspase pathways |

Propriétés

InChI |

InChI=1S/Br4Te.2BrH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXKSOAAKXILTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].Br[Te](Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746120 |

Source

|

| Record name | Ammonium bromide--tetrabromo-lambda~4~-tellane (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16925-35-2 |

Source

|

| Record name | Ammonium bromide--tetrabromo-lambda~4~-tellane (2/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hexabromotellurate (IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.